molecular formula C15H11I4NO4 B1670358 Dextrothyroxine CAS No. 51-49-0

Dextrothyroxine

Cat. No. B1670358
CAS RN: 51-49-0
M. Wt: 776.87 g/mol
InChI Key: XUIIKFGFIJCVMT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrothyroxine, also known by the trade name Choloxin, is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .


Molecular Structure Analysis

Dextrothyroxine has a molecular formula of C15H11I4NO4 . Its molar mass is 776.874 g·mol −1 . The structure of Dextrothyroxine can be represented by the SMILES string O=C (O) [C@H] (N)Cc2cc (I)c (Oc1cc (I)c (O)c (I)c1)c (I)c2 .


Physical And Chemical Properties Analysis

Dextrothyroxine has a molecular weight of 776.87 and a chemical formula of C15H11I4NO4 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results.

Scientific Research Applications

1. Cardiovascular Research

Dextrothyroxine has been studied in the context of cardiovascular health. The Coronary Drug Project, conducted from 1966 to 1974, included dextrothyroxine as one of the treatments tested in a randomized, double-blind, placebo-controlled trial. This trial focused on evaluating the efficacy of various lipid-modifying agents, including dextrothyroxine, in men with a history of myocardial infarction. The study aimed to assess the impact on all-cause mortality over an extended follow-up period. Notably, the trial included dextrothyroxine, but it was terminated early due to adverse effects, alongside other treatments like estrogens and clofibrate (Canner, 2014). Another study in the same field, the Coronary Drug Project: Experience with Niacin, provided insights into the effectiveness of dextrothyroxine compared to other lipid-lowering drugs such as niacin and clofibrate (Berge, Canner, & Coronary Drug Project Research Group, 2005).

2. Impact on Bone Mineral Density

Research has also explored the effects of thyroid hormones like L-thyroxine on bone mineral density, which is relevant given the structural similarities between L-thyroxine and dextrothyroxine. A study examining the influence of prolonged suppressive L-thyroxine therapy on bone metabolism in women with benign nodular goiter revealed that such therapy, at doses mildly inhibiting serum thyroid-stimulating hormone, does not adversely affect bone mineral density in both pre- and postmenopausal women (Appetecchia, 2005). This finding is significant for understanding the potential impact of similar thyroid hormone therapies, such as dextrothyroxine, on bone health.

Safety And Hazards

Dextrothyroxine was discontinued due to cardiac side-effects . Other specific safety and hazard information about Dextrothyroxine is not detailed in the search results.

properties

IUPAC Name

(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199000
Record name Dextrothyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dextrothyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.98e-03 g/L
Record name Dextrothyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dextrothyroxine is a antihyperlipidemic. The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, with a resulting reduction in serum cholesterol and LDL. Dextrothyroxine has no significant effect on high-density lipoproteins (HDL). Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase.
Record name Dextrothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dextrothyroxine

CAS RN

51-49-0, 137-53-1
Record name D-Thyroxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrothyroxine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextrothyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextrothyroxine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTROTHYROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dextrothyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235-236 °C, 235 - 236 °C
Record name Dextrothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextrothyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrothyroxine
Reactant of Route 2
Dextrothyroxine
Reactant of Route 3
Reactant of Route 3
Dextrothyroxine
Reactant of Route 4
Dextrothyroxine
Reactant of Route 5
Dextrothyroxine
Reactant of Route 6
Dextrothyroxine

Citations

For This Compound
1,650
Citations
CA GORMAN, NAIS JIANG… - The Journal of …, 1979 - academic.oup.com
… amounts of levothyroxine or dextrothyroxine (rf-T4). The assay consistently underestimated the amount of dextrothyroxine present. Our patient's measured dextrothyroxine values were …
Number of citations: 55 academic.oup.com
WR Owen, JC Owens, WB Neely - Angiology, 1962 - journals.sagepub.com
exhibited as xanthelasma over both upper and lower eyelids. There were also minimum lesions on the palms of the hands. She did not have tuberous lesions nor had she clinical …
Number of citations: 13 journals.sagepub.com
JC Owens, WB Neely, WR Owen - New England Journal of …, 1962 - Mass Medical Soc
… of dextrothyroxine on the clotting mechanism. … dextrothyroxine for four weeks had a decrease in both prothrombin and factor VII. The patient (Case 11) who received no dextrothyroxine …
Number of citations: 68 www.nejm.org
J Stamler - Atherosclerosis: Metabolic, Morphologic, and Clinical …, 1977 - Springer
… from all causes for the dextrothyroxine and placebo groups over 40 months of follow-up (upper graph), and the differences between the placebo and dextrothyroxine groups in these …
Number of citations: 57 link.springer.com
EH STRISOWER, B STRISOWER - The Journal of Clinical …, 1964 - academic.oup.com
D-Thyroxine lowers principally the Sf 0–20 lipoprotein class as do other thyroid-active substances; whereas Atromid, a mixture of androsterone and ethyl chlorophenoxyisobutyrate (…
Number of citations: 47 academic.oup.com
P STARR - The Journal of Clinical Endocrinology & Metabolism, 1960 - academic.oup.com
… These results suggest that the metabolic pathway by which dextrothyroxine or its products produces the reduction in serum cholesterol concentration is independent of that by which it …
Number of citations: 42 academic.oup.com
ID SCHWARTZ, BB BERCU - Thyroid, 1992 - liebertpub.com
The dextroisomer of thyroxine (DT 4 ) has been shown to have suppressive effects on pituitary TSH secretion in euthyroid individuals and patients with mild thyroid hormone resistance. …
Number of citations: 25 www.liebertpub.com
MM BEST, CH DUNCAN - Archives of Internal Medicine, 1966 - jamanetwork.com
… of the administra¬ tion of dextrothyroxine and clofibrate, each … in appear¬ ance to either dextrothyroxine or to clofibrate and … indicate that the combination of dextrothyroxine and clofi¬ …
Number of citations: 29 jamanetwork.com
DM Krikler, D Lefevre, B Lewis - The Lancet, 1971 - Elsevier
… We have re-examined the value off-thyroxine (dextrothyroxine). This drug was introduced … Our results confirm that dextrothyroxine is effective in reducing serum-cholesterol levels in a …
Number of citations: 28 www.sciencedirect.com
R Calay, G Jonniaux, P Kocheleff, L Sohet… - The Lancet, 1971 - Elsevier
The effect of dextrothyroxine on blood-lipids has been compared in two groups of euthyroid, hypercholesterolæmic women, ten with evidence of asymptomatic autoimmune thyroiditis …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.